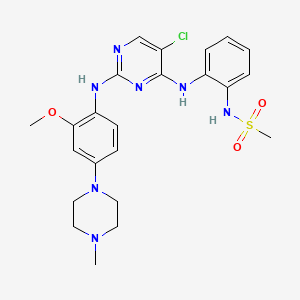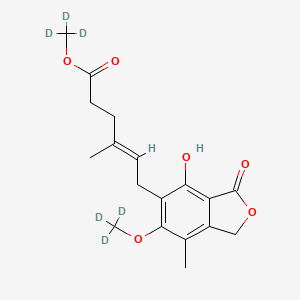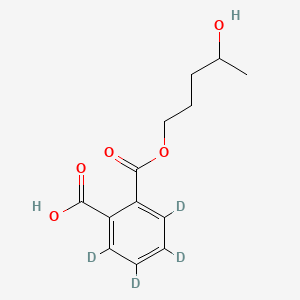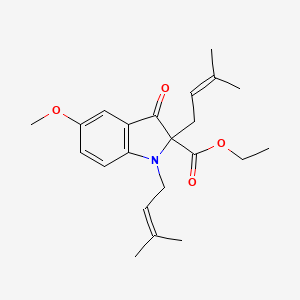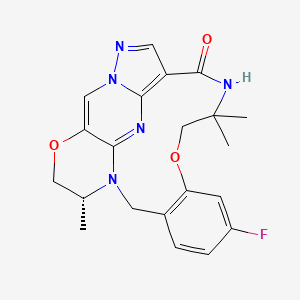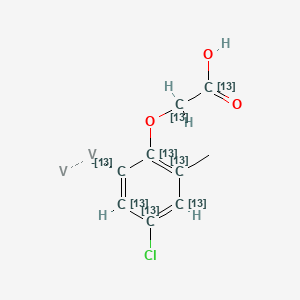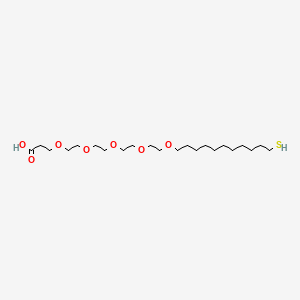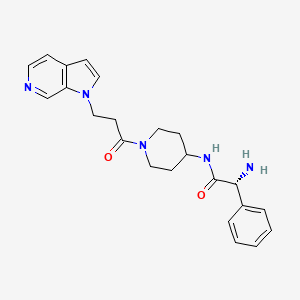
Bace1-IN-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bace1-IN-8 is a compound that acts as an inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is an aspartyl protease involved in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE1, this compound aims to reduce the formation of amyloid plaques, potentially offering therapeutic benefits for Alzheimer’s disease.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bace1-IN-8 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization The synthetic route may involve the use of various reagents and catalysts under controlled conditions to achieve the desired product
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of large-scale reactors, efficient purification techniques, and stringent quality control measures. The goal is to produce the compound in sufficient quantities for clinical and commercial use while maintaining consistency and safety.
化学反応の分析
Types of Reactions
Bace1-IN-8 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学的研究の応用
Bace1-IN-8 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of BACE1 and its effects on amyloid-beta production.
Biology: Investigated for its role in modulating cellular processes related to amyloid precursor protein cleavage.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease by reducing amyloid plaque formation.
Industry: Utilized in the development of diagnostic assays and screening platforms for BACE1 inhibitors.
作用機序
Bace1-IN-8 exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This prevents the cleavage of amyloid precursor protein, reducing the production of amyloid-beta peptides. The molecular targets involved include the catalytic aspartyl residues of BACE1, which are essential for its proteolytic function. By blocking these residues, this compound effectively reduces amyloid-beta generation and its associated neurotoxic effects.
類似化合物との比較
Similar Compounds
Several compounds are similar to Bace1-IN-8 in their function as BACE1 inhibitors. These include:
- Peiminine
- 27-Deoxywithaferin A
- Fucotriphlorethol A
- Phlorofucofuroeckol
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against BACE1. Compared to other inhibitors, it may offer improved selectivity and reduced off-target effects, making it a promising candidate for therapeutic development. Additionally, its chemical structure and functional groups contribute to its distinct pharmacokinetic and pharmacodynamic properties.
特性
分子式 |
C29H45N5O7 |
|---|---|
分子量 |
575.7 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(3S,6S,9S,11Z)-9-[(1R)-1-hydroxy-2-(4-methylanilino)ethyl]-2,2-dimethyl-4,7-dioxo-6-propyl-1-oxa-5,8-diazacyclotridec-11-en-3-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H45N5O7/c1-5-8-22-27(39)32-21(23(35)17-31-19-12-10-18(2)11-13-19)9-6-7-16-41-29(3,4)25(28(40)33-22)34-26(38)20(30)14-15-24(36)37/h6-7,10-13,20-23,25,31,35H,5,8-9,14-17,30H2,1-4H3,(H,32,39)(H,33,40)(H,34,38)(H,36,37)/b7-6-/t20-,21-,22-,23+,25+/m0/s1 |
InChIキー |
YDTHIGXAFROGAR-CTTVLEHMSA-N |
異性体SMILES |
CCC[C@H]1C(=O)N[C@@H](C/C=C\COC([C@@H](C(=O)N1)NC(=O)[C@H](CCC(=O)O)N)(C)C)[C@@H](CNC2=CC=C(C=C2)C)O |
正規SMILES |
CCCC1C(=O)NC(CC=CCOC(C(C(=O)N1)NC(=O)C(CCC(=O)O)N)(C)C)C(CNC2=CC=C(C=C2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


